2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride
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Overview
Description
2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound is characterized by its unique structure, which includes multiple ethoxy groups and a chloride ion.
Preparation Methods
The synthesis of 2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride involves several steps. One common method is the alkylation of indole derivatives with appropriate alkylating agents under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antiviral research, it may inhibit viral replication by interfering with viral enzymes .
Comparison with Similar Compounds
Compared to other indole derivatives, 2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride is unique due to its multiple ethoxy groups and chloride ion. Similar compounds include:
2,3-Dimethyl-2-butene: A simpler hydrocarbon with different chemical properties.
Indole-3-acetic acid: A plant hormone with different biological activities.
Properties
Molecular Formula |
C32H41ClN2O3 |
---|---|
Molecular Weight |
537.1 g/mol |
IUPAC Name |
2-[2-[2-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride |
InChI |
InChI=1S/C32H41N2O3.ClH/c1-31(2)25-13-9-11-15-27(25)33(5)29(31)17-7-6-8-18-30-32(3,4)26-14-10-12-16-28(26)34(30)19-21-36-23-24-37-22-20-35;/h6-18,35H,19-24H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
NEMABWCDKYHROP-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCO)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
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